N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine
Description
N-[(4-Methylmorpholin-2-yl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 4-methylmorpholine substituent linked via a methylene bridge. Cyclopentanamine derivatives are often explored for their ability to modulate receptor activity or serve as ligands in coordination chemistry due to their conformational flexibility and nitrogen-based donor sites .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H22N2O/c1-13-6-7-14-11(9-13)8-12-10-4-2-3-5-10/h10-12H,2-9H2,1H3 |
InChI Key |
XQFHLQWIRWWZLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine typically involves the reaction of 4-methylmorpholine with cyclopentanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine with structurally or functionally related cyclopentanamine derivatives, emphasizing key differences in applications, substituents, and properties:
Key Findings:
Functional Group Influence: The fluorophenyl-pyridine motif in [11C]HACH242 enhances NMDA receptor binding affinity, while the carbon-11 label enables non-invasive neuroimaging . Pyridyl/pyrazolyl substituents in metal complexes facilitate coordination with transition metals, critical for catalytic activity in polymerization . Nitrophenyl groups introduce toxicity risks, limiting therapeutic utility but highlighting the need for careful handling .
Biological vs. Catalytic Applications :
- [11C]HACH242 and mGluR2 intermediates (e.g., N-(3-methoxyphenethyl)cyclopentanamine) target CNS receptors, emphasizing cyclopentanamine’s versatility in drug design .
- Metal complexes prioritize structural rigidity and ligand geometry to maximize catalytic efficiency, as seen in MMA polymerization .
Synthetic Accessibility :
Biological Activity
N-[(4-Methylmorpholin-2-yl)methyl]cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentanamine core with a 4-methylmorpholine substituent. Its molecular formula is , and it has a molecular weight of 194.28 g/mol. The compound's structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is believed to involve several mechanisms, primarily through modulation of neurotransmitter systems and potential interactions with specific receptors. Morpholine derivatives are known to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that morpholine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of mitochondrial pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Mechanisms
In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity. Further mechanistic studies suggested that this compound activates p53-dependent pathways, leading to enhanced expression of pro-apoptotic proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Modulation of neurotransmitter systems |
| Morpholine Derivative A | Antimicrobial | Cell wall synthesis inhibition |
| Morpholine Derivative B | Anticancer | Apoptosis induction via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
